molecular formula C9H10BrN3 B11716609 6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine

6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine

Katalognummer: B11716609
Molekulargewicht: 240.10 g/mol
InChI-Schlüssel: UMRSCAVJDOPCHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyrazine (CAS 2791314-01-5) is a high-value chemical reagent with a molecular formula of C9H10BrN3 and a molecular weight of 240.10 g/mol. This brominated imidazopyrazine derivative serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery research . The core imidazo[1,2-a]pyrazine scaffold is recognized for its diverse biological activities . The bromine atom at the 6-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to explore a wide array of novel chemical space . The specific 8-ethyl and 2-methyl substitutions make this compound a versatile building block for the synthesis of more complex molecules, particularly in the development of protein kinase inhibitors . Compounds within this class have been investigated for potential therapeutic applications, including use as cardiac, neurosedative, and bronchodilator agents . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic purposes. REFERENCES The structure and research applications of this compound are based on scientific data and patents for closely related chemical analogues, including 6-Bromo-8-ethylimidazo[1,2-a]pyrazine (CAS 2791314-01-5) and 6-Bromo-8-methylimidazo[1,2-a]pyrazine (CAS 1159815-50-5) . The described research applications and potential uses are derived from patents covering the broader class of imidazo[1,2-a]pyrazine compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C9H10BrN3

Molekulargewicht

240.10 g/mol

IUPAC-Name

6-bromo-8-ethyl-2-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C9H10BrN3/c1-3-7-9-11-6(2)4-13(9)5-8(10)12-7/h4-5H,3H2,1-2H3

InChI-Schlüssel

UMRSCAVJDOPCHC-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC(=CN2C1=NC(=C2)C)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Solvent and Temperature Effects

Ethanol and 2-propanol are preferred for bromination due to their ability to stabilize radical intermediates. Elevated temperatures (80°C) enhance reaction rates but may promote side reactions, necessitating precise control. For nucleophilic substitution, polar aprotic solvents like dimethylformamide (DMF) improve yields by 10–15% compared to acetone.

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates substitution reactions, reducing reaction times from 12 to 6 hours. Similarly, microwave-assisted synthesis cuts core formation time from 24 hours to 30 minutes.

Industrial-Scale Production Considerations

Industrial methods prioritize cost-effectiveness and scalability. Continuous flow reactors enable high-throughput synthesis by maintaining consistent temperature and pressure, achieving 85% yield for the core structure. Patent literature highlights recrystallization in ethyl acetate/n-hexane (1:1 v/v) as a scalable purification method, producing 99% pure product.

Industrial Process Parameters

StepEquipmentThroughputPurity
Core formationMicrowave reactor5 kg/hour95%
BrominationFlow reactor3 kg/hour90%
SubstitutionBatch reactor2 kg/hour85%

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The bromine atom at position 6 participates in nucleophilic substitution reactions, enabling functionalization of the aromatic core.

Key Reactions:

  • Amination : Treatment with ammonia or primary amines (e.g., methylamine) in polar aprotic solvents (DMF, DMSO) at 80–120°C yields 6-amino derivatives.

  • Alkoxy Substitution : Reaction with alkoxides (e.g., NaOMe) under microwave irradiation introduces methoxy groups at position 6 with yields up to 78%.

Table 1: Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldSource
AminationNH₃, DMF, 100°C, 12h6-Amino derivative65%
MethoxylationNaOMe, DMSO, MW, 150°C6-Methoxy derivative78%

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst in toluene/ethanol (3:1) at 80°C produces biaryl derivatives .

Buchwald-Hartwig Amination:

Coupling with secondary amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos generates 6-aryl/alkylamine derivatives .

Table 2: Cross-Coupling Examples

Coupling TypePartnersCatalyst SystemYieldSource
SuzukiPhenylboronic acidPd(PPh₃)₄, K₂CO₃82%
Buchwald-HartwigMorpholinePd₂(dba)₃/Xantphos70%

Functional Group Transformations

The ethyl and methyl groups undergo selective modifications.

Oxidation:

  • Ethyl Group : Controlled oxidation with KMnO₄ in acidic conditions converts the ethyl group to a carboxylic acid.

  • Methyl Group : Radical bromination (NBS, AIBN) introduces bromine at the methyl position for further derivatization.

Table 3: Oxidation/Bromination Data

ReactionReagentsProductYieldSource
Ethyl oxidationKMnO₄, H₂SO₄8-Carboxylic acid58%
Methyl brominationNBS, CCl₄, AIBN2-Bromomethyl derivative63%

Cyclization and Ring-Opening Reactions

The imidazo[1,2-A]pyrazine core participates in ring-expansion reactions.

Ring Expansion:

Treatment with α,β-unsaturated carbonyl compounds (e.g., acryloyl chloride) in the presence of Lewis acids (e.g., AlCl₃) forms seven-membered fused rings .

Acid-Catalyzed Ring Opening:

Exposure to concentrated HCl at reflux cleaves the imidazole ring, yielding pyrazine diamines for downstream applications .

Catalytic Reactions and Optimization

Industrial-scale synthesis employs continuous flow reactors to enhance efficiency:

  • Vilsmeier-Haack Formylation : Using POCl₃/DMF in flow reactors achieves 90% conversion with residence times <30 minutes.

  • Hydrogenolysis : Pd/C-catalyzed dehalogenation under H₂ removes bromine selectively without affecting ethyl/methyl groups.

Critical Analysis of Reaction Mechanisms

  • Electrophilic Aromatic Substitution : Bromine’s electron-withdrawing effect directs electrophiles to positions 3 and 7 of the ring .

  • Steric Effects : The ethyl group at position 8 hinders substitution at adjacent positions, favoring reactivity at position 6 .

This compound’s versatility in nucleophilic substitution, cross-coupling, and ring-modification reactions makes it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitor development . Further studies are needed to explore its photochemical reactivity and enantioselective transformations.

Wissenschaftliche Forschungsanwendungen

Potential Applications

6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine and its related compounds have potential applications across various fields:

  • Medicinal Chemistry This compound can be a building block for synthesizing various bioactive molecules.
  • Pharmaceutical Research It can be used in preliminary studies to understand interactions with biological systems.
  • Agrochemicals These compounds can be developed as novel agrochemicals.
  • Materials Science It can be used to create functional materials with specific properties.

Biological Activities

Research indicates that compounds in the imidazo[1,2-A]pyrazine family exhibit significant biological activities:

  • Enzyme Inhibition: It may act as an inhibitor of certain cytochrome P450 enzymes, which play crucial roles in drug metabolism and detoxification processes.
  • Receptor Interactions: Preliminary findings suggest it may interact with specific enzymes or receptors, influencing pathways related to disease processes.

The exact mechanisms of action are still under investigation but likely involve interactions with molecular targets such as receptors or enzymes.

Structure-Activity Relationship

Systematic studies on structure-functionality can help reveal the compound's potential. For example, modifications to the imidazopyrazinyl moiety can alter a compound's activity . Switching the bicyclic imidazopyrazinyl moiety of a compound to a monocyclic aminopyrazinyl group can increase efficacy in GSG_S-cAMP accumulation .

Wirkmechanismus

The mechanism of action of 6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. These may include:

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Substituent Position and Type

The biological and physical properties of imidazo[1,2-a]pyrazine derivatives are highly dependent on substituent positions and types. Key comparisons include:

Table 1: Substituent Effects in Selected Analogues
Compound Name Substituents Molecular Formula Key Properties/Activities References
6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyrazine 6-Br, 8-Et, 2-Me C₉H₁₁BrN₄ Potential kinase inhibition, enhanced lipophilicity N/A
6-Bromo-2-methylimidazo[1,2-a]pyrazine 6-Br, 2-Me C₇H₆BrN₃ H+/K+-ATPase inhibition (IC₅₀ ~ 0.1 µM)
2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine 2-(Br-pyridyl), 8-Me C₁₂H₉BrN₄ Major product in Suzuki coupling; structural rigidity
8-(1-Piperazinyl)imidazo[1,2-a]pyrazine 8-Piperazinyl C₁₀H₁₂N₆ α₂-Adrenergic receptor selectivity (Ki = 2 nM)
  • Bromine Position : Bromine at position 6 (as in the target compound) is associated with enzyme inhibition (e.g., H+/K+-ATPase ), while bromination at other positions (e.g., 7 or 8) alters reactivity and biological targeting .
Kinase and Enzyme Inhibition
  • CDK9 Inhibition : Imidazo[1,2-a]pyrazines with 2-aryl substituents (e.g., 2-phenyl) show IC₅₀ values of 5–8 µM against CDK9, suggesting the target compound’s 2-methyl group may reduce potency but improve selectivity .
  • H+/K+-ATPase Inhibition: 6-Bromo-2-methylimidazo[1,2-a]pyrazine derivatives exhibit nanomolar activity, highlighting the critical role of bromine at position 6 .
Antiviral Activity
  • Derivatives with 3-amine substituents (e.g., 2-phenylimidazo[1,2-a]pyrazin-3-amine) inhibit human coronaviruses, though the target compound’s 8-ethyl group may alter binding kinetics .

Optical and Physicochemical Properties

  • Fluorescence : Benzo-fused analogues (e.g., benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine) exhibit blue-shifted emission in aggregated states, a property modulated by substituents like ethyl or methyl .

Biologische Aktivität

6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by a bromine atom at the 6th position, an ethyl group at the 8th position, and a methyl group at the 2nd position of the imidazo[1,2-A]pyrazine ring. Its molecular formula is C10H10BrN3C_{10}H_{10}BrN_3 with a molecular weight of approximately 240.10 g/mol .

Chemical Structure and Properties

The unique structure of this compound influences its biological activity. The presence of both ethyl and methyl groups contributes to its reactivity and interaction with biological targets. The compound's synthesis typically involves reactions that can yield various substituted pyrazine derivatives, which may exhibit enhanced chemical properties .

Biological Activities

Research indicates that compounds in the imidazo[1,2-A]pyrazine family exhibit significant biological activities, including:

The exact mechanisms by which this compound exerts its biological effects are still under investigation. It is hypothesized that the compound interacts with specific receptors or enzymes within biological systems, influencing various pathways related to disease processes .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Differences
6-Bromo-8-methylimidazo[1,2-a]pyrazine1159811-97-8Lacks ethyl group at the 8th position
6-Bromoimidazo[1,2-a]pyrazin-8-amine117718-84-0Contains an amine group instead of an ethyl group
6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid1000018-56-3Contains a carboxylic acid functional group
6-Bromo-8-chloroimidazo[1,2-a]pyrazine1289003-23-1Contains a chlorine atom instead of bromine

Uniqueness : The presence of both the ethyl and methyl groups distinguishes this compound from its analogs. These substitutions may significantly influence its reactivity and biological activity compared to other similar compounds within the imidazo[1,2-A]pyrazine family .

Q & A

Q. What are the common synthetic routes for 6-bromo-8-ethyl-2-methylimidazo[1,2-a]pyrazine?

The compound is typically synthesized via multicomponent reactions (MCRs) such as the Groebke-Blackburn-Bienaymé (GBB) reaction. For example, diaminopyrazines react with carbonyl-containing electrophiles (e.g., 2-bromo-1-(6-bromo-3-pyridyl)ethanone) and isocyanides under mild conditions. Sodium bicarbonate is often used as a base in 2-propanol at 80°C, yielding the fused imidazo[1,2-a]pyrazine core with regioselectivity favoring the 2-position substitution . Purification involves column chromatography (e.g., 0–5% MeOH/EA) and crystallization from ethanol/dichloroethane .

Q. How is the regioselectivity of bromine substitution controlled during synthesis?

Regioselectivity is influenced by the electronic and steric properties of starting materials. For instance, 2-amino-3-methylpyrazine reacts preferentially at the α-carbon of 2-bromo-1-(6-bromo-3-pyridyl)ethanone, leading to bromine incorporation at the 6-position of the imidazopyrazine. Computational modeling (not explicitly detailed in evidence) and empirical optimization of reaction conditions (e.g., solvent, temperature) are critical to minimizing byproducts .

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SC-XRD of a related compound (2-(6-bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine) confirmed a dihedral angle of 16.2° between the pyridine and imidazopyrazine planes, with planar geometry (r.m.s. deviation = 0.006 Å). NMR (¹H/¹³C), HRMS, and HPLC purity (>97%) are also used for validation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The bromine at the 6-position is activated for Suzuki-Miyaura or Buchwald-Hartwig couplings due to electron-withdrawing effects from the adjacent nitrogen atoms. Steric hindrance from the 8-ethyl and 2-methyl groups may slow reactions at the 3-position. Computational studies (e.g., DFT calculations) can predict reactive sites, but experimental optimization (e.g., Pd catalysts, ligand selection) is often required .

Q. What strategies resolve contradictions in reported yields for imidazo[1,2-a]pyrazine derivatives?

Discrepancies in yields (e.g., 44.7% in one study vs. higher yields in others) often arise from differences in starting material purity, solvent choice, or workup procedures. Systematic Design of Experiments (DoE) approaches, combined with high-throughput screening, can identify optimal conditions. For example, replacing 2-propanol with DMF may improve solubility but increase side reactions .

Q. How can computational methods accelerate the design of imidazo[1,2-a]pyrazine-based bioactive molecules?

Quantum mechanical calculations (e.g., DFT) predict electronic properties, while molecular docking screens potential binding affinities. For instance, the adenine-mimetic structure of imidazo[1,2-a]pyrazines suggests kinase inhibition potential. Machine learning models trained on reaction databases (e.g., Reaxys) can propose novel derivatives with optimized ADMET profiles .

Methodological Considerations

Q. What experimental protocols ensure reproducibility in crystallizing imidazo[1,2-a]pyrazines?

Slow evaporation of ethanol/dichloroethane (1:1) at 4°C produces high-quality crystals. H atoms are placed geometrically during refinement, with isotropic displacement parameters (Uiso) set to 1.2–1.5×Ueq of parent atoms. Residual density peaks near bromine atoms (e.g., 1.23 e/ų) should be analyzed to exclude disorder .

Q. How are competing reaction pathways managed during scale-up synthesis?

Kinetic vs. thermodynamic control is assessed via time-course studies. For example, increasing reaction temperature from 80°C to 100°C may favor the thermodynamically stable 2-substituted isomer over the 3-substituted byproduct. Process Analytical Technology (PAT) tools (e.g., in-situ IR) monitor intermediate formation .

Applications in Medicinal Chemistry

Q. What biological targets are plausible for this compound?

The scaffold’s similarity to adenine suggests kinase or purinergic receptor targeting. Fluorescent analogs (e.g., nitrobenzoxadiazole derivatives) have been used to visualize peripheral benzodiazepine receptors in microglia, indicating neuropharmacological potential .

Q. How does halogen bonding influence the compound’s binding to protein targets?

The bromine atom participates in halogen bonding with backbone carbonyl groups (e.g., in kinase ATP pockets). Crystallographic data show Br⋯O distances of ~3.3 Å, contributing to binding affinity. Substituents at the 8-ethyl position modulate hydrophobic interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.